(-)-N-Formylcytisine is a naturally occurring alkaloid belonging to the quinolizidine alkaloid group. It is primarily isolated from the stem bark of the Amur Maackia (Maackia amurensis) plant []. This white crystalline powder possesses the chemical formula C₁₂H₁₄N₂O₂ and a molecular weight of 222.26 g/mol [].
Research suggests that (-)-N-Formylcytisine exhibits various potential biological activities, although further investigation is needed to fully understand its mechanisms and efficacy. Here are some reported findings:
N-Formylcytisine is a chemical compound with the molecular formula C₁₂H₁₄N₂O₂ and a molecular weight of 218.25 g/mol. It is a derivative of cytisine, which is an alkaloid known for its agonistic activity on nicotinic acetylcholine receptors. The compound is characterized by the presence of a formyl group attached to the nitrogen atom in the pyridine-like structure of cytisine, contributing to its unique properties and biological activities .
N-Formylcytisine exhibits significant biological activity primarily as an agonist for nicotinic acetylcholine receptors. This activity suggests potential applications in neuropharmacology, particularly in the treatment of conditions like nicotine addiction and cognitive disorders. Its structural similarity to nicotine allows it to influence neurotransmitter release and neuronal excitability .
The synthesis of N-formylcytisine can be accomplished through several methods, including:
N-Formylcytisine has several applications in medicinal chemistry and pharmacology:
Studies have indicated that N-formylcytisine interacts effectively with various nicotinic acetylcholine receptor subtypes, leading to distinct pharmacological effects. These interactions are critical for understanding its potential therapeutic roles and mechanisms of action. Research continues to explore its binding affinities and efficacy compared to other related compounds
N-Formylcytisine shares structural and functional similarities with several other compounds. Below are some notable comparisons: N-Formylcytisine's unique formyl group distinguishes it from other similar compounds, potentially enhancing its selectivity and efficacy at specific receptor subtypes compared to more common agonists like nicotine
N-Formylcytisine (C₁₂H₁₄N₂O₂) is characterized by a quinolizidine scaffold with a formyl group attached to the nitrogen atom of the cytisine core. Its stereochemistry is defined by the (1R,9S) configuration, distinguishing it from related alkaloids. The compound exists in two conformers, as evidenced by NMR studies, with distinct spatial arrangements of the formyl group relative to the bicyclic system. N-Formylcytisine is isolated from plants in the Leguminosae family, including: It co-occurs with other alkaloids such as cytisine, lupanine, and anagyrine. Compound Name Structure Similarity Biological Activity Unique Features Cytisine High Nicotinic receptor agonist Natural alkaloid from Laburnum species Nicotine Moderate Strong nicotinic receptor agonist Highly addictive substance Anabasine Moderate Nicotinic receptor activity Less studied than cytisine derivatives 12-Methylcytisine High Nicotinic receptor agonist Methyl substitution alters potency Molecular Structure and Isomerism
Property Value Source Molecular weight 218.25 g/mol Solubility DMSO: 100 mg/mL (458.19 mM) CAS number 53007-06-0 Natural Occurrence and Distribution
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